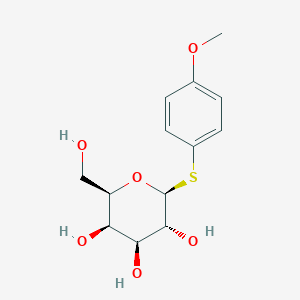
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles This compound is characterized by the presence of a bromine atom at the 6th position, a pyrrolidinyl group at the 4th position, and a nitrile group at the 1st position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The introduction of a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Nitrilation: The introduction of a nitrile group at the 1st position. This can be done using a cyanation reaction with reagents like copper(I) cyanide.
Pyrrolidinylation: The introduction of a pyrrolidinyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthonitriles, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-(pyrrolidin-1-yl)quinazoline: Similar structure but with a quinazoline core instead of a naphthalene core.
6-Bromo-4-(pyrrolidin-1-yl)isoquinoline: Similar structure but with an isoquinoline core.
6-Bromo-4-(pyrrolidin-1-yl)benzene: Similar structure but with a benzene core.
Uniqueness
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
870966-71-5 |
|---|---|
Fórmula molecular |
C15H13BrN2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
Clave InChI |
SJOUXZKESVYZAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)









![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
